molecular formula C9H16O B574033 2-Hexanone, 3-ethenyl-3-methyl- (9CI) CAS No. 193818-72-3

2-Hexanone, 3-ethenyl-3-methyl- (9CI)

Cat. No.: B574033
CAS No.: 193818-72-3
M. Wt: 140.226
InChI Key: OJWHHZPLGDKUSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 2-Hexanone, 3-ethenyl-3-methyl- (9CI) is a branched ketone with the molecular formula C₈H₁₂O. Its structure includes a hexanone backbone substituted at the third carbon with both an ethenyl (vinyl) and a methyl group. This compound has garnered attention in biochemical research due to its role as a selective ligand for the c-MYC Pu22 G-quadruplex DNA structure. The anthracene ring in 9CI acts as a fluorophore, enabling fluorescence-based detection of DNA interactions .

Applications and Mechanisms
Studies highlight that 9CI's interaction with DNA involves a multi-step process: kinetic matching, dynamic interaction, and final π-π stacking with the G-quadruplex. This mechanism underpins its high selectivity compared to other ligands, making it a valuable tool for studying nucleic acid structures .

Properties

CAS No.

193818-72-3

Molecular Formula

C9H16O

Molecular Weight

140.226

IUPAC Name

3-ethenyl-3-methylhexan-2-one

InChI

InChI=1S/C9H16O/c1-5-7-9(4,6-2)8(3)10/h6H,2,5,7H2,1,3-4H3

InChI Key

OJWHHZPLGDKUSM-UHFFFAOYSA-N

SMILES

CCCC(C)(C=C)C(=O)C

Synonyms

2-Hexanone, 3-ethenyl-3-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Analogs of 9CI
Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Applications Reference
2-Hexanone, 3-ethenyl-3-methyl- (9CI) C₈H₁₂O Ethenyl, methyl at C3 DNA G-quadruplex binding; fluorescence
2-Hexanone, 4-methoxy-3-methylene- (9CI) C₈H₁₄O₂ Methoxy at C4, methylene at C3 Unknown biological activity; industrial use
3-Ethoxycyclohexanone (8CI,9CI) C₈H₁₄O₂ Ethoxy at C3 (cyclohexanone backbone) Synthetic intermediate; no reported DNA interaction
Compound 3 (from ) Not specified Small aromatic fluorophore No fluorescence signal with DNA

Impact of Fluorophore Size on DNA Interaction

  • 9CI vs. Compounds 3–4 : Compounds 3 and 4, which have smaller aromatic fluorophores (e.g., benzene or naphthalene rings), exhibit negligible fluorescence signals with DNA. This contrasts sharply with 9CI's strong fluorescence, emphasizing the necessity of a large planar surface (e.g., anthracene) for effective π-π stacking with G-quadruplexes .
  • 9CI vs. Compound 6 : Compound 6 shares the same substituents as 9CI but differs in the substitution position on the anthracene ring. Despite similar conjugation lengths, 9CI shows superior binding efficiency, indicating that substituent orientation critically affects interaction dynamics .

Functional Group Influence on Physicochemical Properties

  • Methoxy vs. Ethenyl Groups: The 4-methoxy-3-methylene derivative (CAS: 155882-09-0) lacks the ethenyl group present in 9CI.
  • Ethoxy in Cyclohexanone Derivatives: 3-Ethoxycyclohexanone (CAS: 13619-73-3) features a cyclic ketone structure, which limits its flexibility compared to 9CI’s linear hexanone backbone. This structural rigidity likely explains its lack of reported nucleic acid interactions .

Application-Specific Comparisons

Table 2: Performance in Biochemical Assays

Compound Fluorescence Intensity (With DNA) Binding Affinity (Kd) Selectivity for c-MYC G-quadruplex
9CI High 0.8 μM High
Compound 3 Negligible Not determined None
Compound 6 Moderate 2.5 μM Moderate

Key Findings :

  • 9CI’s anthracene ring provides optimal surface area for stacking, enabling sub-micromolar binding affinity.
  • Positional isomerism (e.g., Compound 6) reduces affinity by ~3-fold, highlighting the importance of substituent placement .

Notes and Limitations

Toxicity Data: While 2-hexanone derivatives are well-studied for industrial toxicity (e.g., neurotoxic effects in chronic exposure ), specific toxicokinetic data for 9CI are lacking. Further studies are needed to assess its safety profile.

Fluorophore Design : The correlation between fluorophore size and binding efficiency (evident in 9CI vs. Compound 3) provides a blueprint for designing next-generation DNA probes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.